N-(3-iodophenyl)oxetan-3-amine
Description
N-(3-Iodophenyl)oxetan-3-amine is a halogenated oxetane derivative featuring an iodine atom at the meta position of the phenyl ring attached to an oxetan-3-amine scaffold. This compound is part of a broader class of aromatic oxetane amines, which are valued in medicinal and synthetic chemistry for their metabolic stability, three-dimensional structure, and ability to modulate physicochemical properties.
Properties
CAS No. |
1341409-32-2 |
|---|---|
Molecular Formula |
C9H10INO |
Molecular Weight |
275.09 g/mol |
IUPAC Name |
N-(3-iodophenyl)oxetan-3-amine |
InChI |
InChI=1S/C9H10INO/c10-7-2-1-3-8(4-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2 |
InChI Key |
RUHHXPNFCFZLGO-UHFFFAOYSA-N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxetane derivatives involves intramolecular cyclization through C−O bond formation.
Electrophilic Halocyclization: Another method involves the electrophilic halocyclization of alcohols, where an alcohol precursor undergoes cyclization in the presence of an electrophilic halogen source to form the oxetane ring.
Industrial Production Methods: Industrial production of N-(3-iodophenyl)oxetan-3-amine may involve scalable synthetic routes such as the use of preformed oxetane-containing building blocks, which can be further functionalized through cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodophenyl group can undergo various substitution reactions, where the iodine atom is replaced by other substituents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine group and the aromatic ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and organometallic reagents.
Oxidation Reactions: Oxidizing agents such as peroxy acids can be used to oxidize the amine group to nitro or nitroso derivatives.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be used to reduce the nitro group back to an amine.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of N-(3-iodophenyl)oxetan-3-amine can be formed.
Oxidation Products: Oxidation can yield nitro or nitroso derivatives.
Reduction Products: Reduction can regenerate the amine group from nitro derivatives.
Scientific Research Applications
Chemistry: N-(3-iodophenyl)oxetan-3-amine is used as a building block in organic synthesis, particularly in the preparation of medium-sized heterocycles through ring-opening reactions .
Biology and Medicine: The compound’s unique structure makes it a valuable scaffold in medicinal chemistry for the development of bioactive molecules. It has been explored for its potential as a bioisostere in drug design .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)oxetan-3-amine involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological targets. The iodophenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen Substitution Effects
Halogenation significantly impacts electronic and steric properties. Key comparisons include:
- Iodine vs. Bromine : Iodine’s larger atomic radius and lower electronegativity compared to bromine may enhance hydrophobic interactions in binding pockets.
- Fluorine vs. Iodine : Fluorine’s high electronegativity improves solubility and metabolic stability but reduces polarizability.
Positional Isomerism
- N-(2-Iodophenyl)oxetan-3-amine (): The ortho-iodo isomer (SMILES: C1C(CO1)NC2=CC=CC=C2I) exhibits distinct steric and electronic effects compared to the meta isomer.
Substituent Diversity
- Trifluoromethyl Groups : Compounds like those in and leverage the trifluoromethyl group’s electron-withdrawing nature and metabolic resistance, contrasting with iodine’s polarizable character.
- Benzyl Derivatives : N-(2-Chlorobenzyl)oxetan-3-amine () demonstrates the versatility of benzyl groups in tuning steric and electronic profiles for target engagement.
Physicochemical Properties
- Oxetane Ring : The oxetane scaffold contributes to improved metabolic stability and solubility compared to larger cyclic ethers like tetrahydrofuran.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
